6-(4-Chlorophenyl)-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine
Description
Properties
IUPAC Name |
6-(4-chlorophenyl)-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClFN4/c19-13-5-1-11(2-6-13)15-9-22-18-16(10-23-24(18)17(15)21)12-3-7-14(20)8-4-12/h1-10H,21H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXGWHWRZNGEZOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C3N=CC(=C(N3N=C2)N)C4=CC=C(C=C4)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClFN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chlorophenyl)-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate 1,3-diketone.
Cyclization to form the pyrazolo[1,5-a]pyrimidine core: This step involves the condensation of the pyrazole with a suitable β-ketoester or β-diketone under acidic or basic conditions.
Introduction of the aryl groups: The 4-chlorophenyl and 4-fluorophenyl groups can be introduced via Suzuki coupling reactions using the corresponding aryl boronic acids and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
6-(4-Chlorophenyl)-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the aryl positions, especially if electron-withdrawing groups are present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Antibacterial Activity
Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine compounds exhibit significant antibacterial properties. For instance, compounds synthesized from similar structures have shown effective inhibition against both Gram-positive and Gram-negative bacteria.
In one study, a series of pyrazolo[1,5-a]pyrimidine derivatives were tested against bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated that certain compounds exhibited zones of inhibition ranging from 10 to 24 mm, with minimum inhibitory concentration (MIC) values between 20 to 45 µg/mL, outperforming standard antibiotics like ampicillin and cefazolin .
| Compound | Zone of Inhibition (mm) | MIC (µg/mL) | Standard Drug |
|---|---|---|---|
| Compound A | 22 | 20 | Ampicillin |
| Compound B | 24 | 25 | Cefazolin |
Anticancer Potential
The anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives has also been explored extensively. A study focused on the synthesis of triazole-linked pyrazolo[1,5-a]pyrimidine-based glycohybrids demonstrated promising cytotoxic effects against various cancer cell lines. The synthesized compounds were evaluated for their ability to inhibit cancer cell proliferation, with some exhibiting IC50 values in the low micromolar range, indicating potent activity against cancer cells .
Case Study 1: Antibacterial Efficacy
In a comparative study on the antibacterial efficacy of synthesized pyrazolo[1,5-a]pyrimidines against Pseudomonas aeruginosa, the tested compound showed superior antibacterial activity compared to traditional antibiotics. The study highlighted the potential for these compounds to serve as new therapeutic agents in treating resistant bacterial infections.
Case Study 2: Anticancer Activity
A recent investigation into the anticancer properties of triazole-linked pyrazolo[1,5-a]pyrimidines revealed that certain derivatives could induce apoptosis in cancer cells through the activation of specific signaling pathways. This study suggests a mechanism by which these compounds can selectively target cancerous cells while sparing normal cells.
Mechanism of Action
The mechanism of action of 6-(4-Chlorophenyl)-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can inhibit the activity of these targets, leading to therapeutic effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Anti-Mycobacterial Activity
Pyrazolo[1,5-a]pyrimidines with 3-(4-fluorophenyl) and 5-substituted groups demonstrate potent M. tuberculosis inhibition. Below is a comparative analysis of substituent impacts:
Key Observations :
- Position 3 : The 4-fluorophenyl group is critical for anti-mycobacterial activity, as seen in Compound 32 (MIC: 0.06 µM) .
- Position 5 : Bulky aryl groups (e.g., 4-fluorophenyl in Compound 32) enhance potency compared to alkyl groups (e.g., methyl in Compound 3) .
- Position 6 : The target’s 4-chlorophenyl group may improve target binding compared to unsubstituted or methylated analogues (e.g., Compound 3) .
- Position 7 : While the target has a free NH₂ , N-(pyridin-2-ylmethyl) derivatives (e.g., Compound 32) show enhanced microsomal stability .
Table 2: ADMET Properties of Selected Analogues
Insights :
Structural Modifications for Diverse Targets
- COX-2 Selectivity : A tricyclic analogue with 3-(4-fluorophenyl)-6,7-dimethyl substitution showed COX-2 selectivity, highlighting the role of fluorine in target specificity .
- Anti-Wolbachia Activity : Compounds withmethylsulfonyl (e.g., Compound 15f) ormorpholinylpropyl groups (e.g., ) demonstrate divergent biological applications .
- Trifluoromethyl Derivatives : Substitution with CF₃ (e.g., ) increases lipophilicity (xLogP >5) but may compromise solubility .
Biological Activity
The compound 6-(4-Chlorophenyl)-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer research. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C18H12ClFN4
- Molecular Weight : 338.8 g/mol
The presence of halogenated phenyl groups (chlorine and fluorine) contributes to the compound's unique chemical properties, enhancing its interactions with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits significant anticancer activity , particularly as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The following sections summarize key findings from various studies.
In Vitro Studies
-
Growth Inhibition :
- A study evaluated the anticancer potential of synthesized pyrazolo[1,5-a]pyrimidine derivatives against various cancer cell lines, including MDA-MB-231 (human breast cancer). The compound demonstrated notable growth inhibition, with IC50 values indicating effective cytotoxicity at micromolar concentrations (IC50 = 11.70 µM for one derivative) .
- Mechanism of Action :
- Cell Cycle Arrest :
Comparative Efficacy
The compound was compared with other pyrazolo[1,5-a]pyrimidine derivatives:
| Compound | IC50 (µM) | Target |
|---|---|---|
| This compound | 11.70 | CDK2 |
| Other Derivative | 19.92 | TRKA |
These findings suggest that the compound exhibits superior activity compared to other derivatives in this class.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the phenyl groups significantly affect biological activity. The presence of both chlorinated and fluorinated groups enhances binding affinity and selectivity towards CDK enzymes .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- In Vivo Efficacy : Animal models treated with the compound showed reduced tumor growth rates compared to controls.
- Combination Therapy : When used in combination with other chemotherapeutic agents, enhanced efficacy was observed, suggesting a synergistic effect that warrants further investigation.
Q & A
Q. What are the optimized synthetic routes for 6-(4-Chlorophenyl)-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine, and how can reaction yields be improved?
Methodological Answer : The synthesis involves multi-step cyclization and functionalization. A typical route includes:
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer :
- 1H/13C NMR : Assign peaks to confirm substituent positions (e.g., chlorophenyl protons at δ 7.3–7.5 ppm, fluorophenyl at δ 7.1–7.3 ppm) .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]+ at m/z ~393) .
- X-ray Crystallography : Resolve crystal packing and bond angles (orthorhombic Pbca space group, a = 9.536 Å, b = 15.941 Å, c = 24.853 Å) .
- IR Spectroscopy : Identify amine N–H stretches (~3350 cm⁻¹) and aromatic C–Cl/C–F vibrations .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents at positions 3 and 6) influence biological activity?
Methodological Answer :
Q. What strategies are effective for identifying biological targets of this compound?
Methodological Answer :
- Target Deconvolution :
- Affinity Chromatography : Immobilize the compound on resin to pull down binding proteins from cell lysates .
- Kinase Profiling : Screen against a panel of 100+ kinases (e.g., KDR kinase inhibition noted in pyrazolo[1,5-a]pyrimidines) .
- CRISPR-Cas9 Knockout : Identify genes whose deletion abolishes compound activity .
- Data Validation : Cross-reference with computational predictions (e.g., SwissTargetPrediction) .
Q. How can computational modeling resolve contradictions in reported biological activity data?
Methodological Answer :
- Molecular Dynamics (MD) Simulations : Analyze binding stability over 100 ns trajectories to explain discrepancies (e.g., varying IC50 due to conformational flexibility) .
- Free Energy Perturbation (FEP) : Quantify substituent effects on binding energy (e.g., fluorophenyl vs. chlorophenyl ΔΔG calculations) .
- Meta-Analysis : Aggregate data from multiple studies to identify outliers (e.g., inconsistent cytotoxicity in MCF-7 vs. HEK293 cells) .
Q. What experimental controls are essential when analyzing contradictory solubility or stability data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
